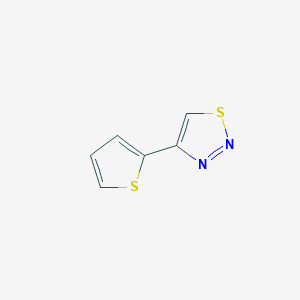

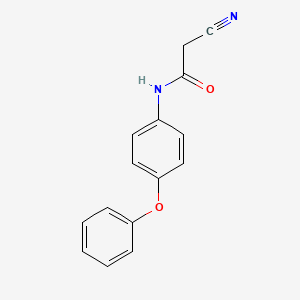

4-(2-Thiényl)-1,2,3-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Thienyl)-1,2,3-thiadiazole is a heterocyclic compound that features a thiophene ring fused to a thiadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is known that thiazole derivatives, which include 4-(2-thienyl)-1,2,3-thiadiazole, have diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have been found to have anti-inflammatory activity, which decreases with substitution in the order H > 4-CH3 > 4-Cl .

Biochemical Pathways

For example, they are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Pharmacokinetics

A study on a similar compound, tienilic acid, showed that it was rapidly distributed in most of the essential organs and tissues with the exception of the brain . It was found only at the plasmatic level with high plasmatic protein binding, around 72–95% . Biliary and particularly urinary elimination was fast and practically complete in 48 hours .

Result of Action

For instance, some thiazole derivatives have been found to have anti-inflammatory activity .

Action Environment

It is known that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 4-(2-Thienyl)-1,2,3-thiadiazole are not yet fully understood. It has been suggested that this compound may interact with certain enzymes and proteins. For instance, it has been found that 4-(2-Thienyl)-1,2,3-thiadiazole and its variants can interact with target proteins, leading to changes in their affinities . The nature of these interactions is likely to be complex and may involve multiple factors.

Cellular Effects

The effects of 4-(2-Thienyl)-1,2,3-thiadiazole on cells are not well-documented. Compounds with similar structures have been shown to have various effects on cells. For example, some thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Molecular Mechanism

It is suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

It has been suggested that the GABA transporters, which are members of the solute carrier family 6, mediate cellular uptake of betaine and GABA in a sodium- and chloride-dependent process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Thienyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thiophenecarboxylic acid hydrazide with thionyl chloride, followed by cyclization with sulfur and hydrazine . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for 4-(2-Thienyl)-1,2,3-thiadiazole are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow processes and the use of more efficient catalysts and solvents .

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Thienyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 5-position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Bromine in acetic acid for bromination reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiol derivatives.

Substitution: Halogenated thiadiazole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.

2-Aminothiazole: Known for its antimicrobial properties.

Benzothiazole: Exhibits a wide range of biological activities, including anticancer and antimicrobial effects.

Uniqueness

4-(2-Thienyl)-1,2,3-thiadiazole is unique due to the presence of both thiophene and thiadiazole rings, which contribute to its diverse reactivity and biological activities.

Propriétés

IUPAC Name |

4-thiophen-2-ylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S2/c1-2-6(9-3-1)5-4-10-8-7-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKZMGOXQOITOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSN=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2587246.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2587251.png)

![[3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate](/img/new.no-structure.jpg)

methoxy]carbonyl})amino}acetic acid](/img/structure/B2587265.png)

![7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587266.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2587268.png)